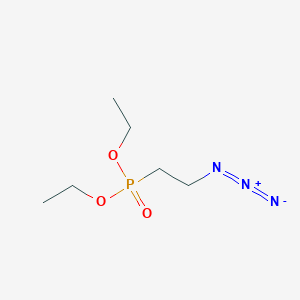

Phosphonic acid, (2-azidoethyl)-, diethyl ester

描述

Synthesis Analysis

While specific synthesis methods for “Phosphonic acid, (2-azidoethyl)-, diethyl ester” were not found in the search results, there are general methods for the production of similar compounds. For instance, diazo transfer from 2-azido-1,3-dimethylimidazolinium chloride to 1,3-dicarbonyl compounds proceeds under mild conditions to give 2-diazo-1,3-dicarbonyl compounds in high yields .Molecular Structure Analysis

The molecular formula of “Phosphonic acid, (2-azidoethyl)-, diethyl ester” is C6H14N3O3P . The average mass is 207.167 Da and the monoisotopic mass is 207.077271 Da .Physical And Chemical Properties Analysis

The compound has several notable properties :科学研究应用

1. Synthesis of 2′-azido modified RNA

- Summary of Application: Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology .

- Methods of Application: The synthesis of RNA with internal 2′-azido modifications is achieved through treatment with the diazotransfer reagent fluorosulfuryl azide (FSO2N3). This method is applicable for oligoribonucleotides of different lengths and secondary structures .

- Results or Outcomes: The approach was demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .

2. Synthesis of Coumarin Heterocycles

- Summary of Application: Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature. They have been routinely employed as herbal medicines since early ages .

- Methods of Application: A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by a click chemistry approach. The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione .

- Results or Outcomes: Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

3. Synthesis of α-Diazo Esters and Amides

- Summary of Application: α-Diazo esters and amides are important building blocks in organic synthesis. They are used in a variety of reactions, including cyclopropanation, ylide formation, and carbene insertion .

- Methods of Application: A water-soluble phosphinoester mediates an efficient conversion of azides into diazo compounds in phosphate buffer at neutral pH and room temperature. High yields are maintained in the presence of common nucleophilic or electrophilic functional groups .

- Results or Outcomes: The reaction progress can be monitored by colorimetry .

3. Synthesis of α-Diazo Esters and Amides

- Summary of Application: α-Diazo esters and amides are important building blocks in organic synthesis. They are used in a variety of reactions, including cyclopropanation, ylide formation, and carbene insertion .

- Methods of Application: A water-soluble phosphinoester mediates an efficient conversion of azides into diazo compounds in phosphate buffer at neutral pH and room temperature. High yields are maintained in the presence of common nucleophilic or electrophilic functional groups .

- Results or Outcomes: The reaction progress can be monitored by colorimetry .

属性

IUPAC Name |

1-azido-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N3O3P/c1-3-11-13(10,12-4-2)6-5-8-9-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFFSRLJBGEQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731127 | |

| Record name | Diethyl (2-azidoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-azidoethyl)phosphonate | |

CAS RN |

196302-98-4 | |

| Record name | Diethyl (2-azidoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)